Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride
Description
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride is a synthetic flavone derivative characterized by a flavone backbone (2-phenylchromen-4-one) substituted with a methyl group at position 3 and a piperidinomethyl group at position 4. The monohydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications . This compound is structurally related to naturally occurring flavones but distinguishes itself through synthetic modifications aimed at optimizing physicochemical and biological properties. Synonyms include 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride and Rec7-0052, though its pharmacological profile remains less documented compared to other flavone derivatives .
Properties
CAS No. |
16146-82-0 |
|---|---|
Molecular Formula |
C22H24ClNO2 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
3-methyl-2-phenyl-6-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H23NO2.ClH/c1-16-21(24)19-14-17(15-23-12-6-3-7-13-23)10-11-20(19)25-22(16)18-8-4-2-5-9-18;/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3;1H |
InChI Key |
VQPSWBXRVHKHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives, including Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride, typically involves several steps. One common method is the condensation of 2’-hydroxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate undergoes cyclization to form the flavone core structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the desired reactions while minimizing side products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including anticancer and antimicrobial activities, are being explored.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, such as the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzymes. The compound may also interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride with structurally and functionally analogous flavones, glycosides, and chromone derivatives. Key differences in substituents, functional groups, and bioactivities are highlighted.
Table 1: Structural and Functional Comparison of Flavone Derivatives
Key Findings:
Functional Group Impact on Bioactivity Phenolic vs. Alcoholic Hydroxyls: Flavone C-glycosides (e.g., homoorientin) exhibit superior acrylamide inhibition (55.7%) compared to O-glycosides (e.g., luteolin-4′-O-glucoside, 47.5%) due to the stability of phenolic -OH groups in scavenging reactive intermediates . In contrast, 3-methyl-6-piperidinomethyl-flavone HCl lacks phenolic -OH but features a basic piperidine group, suggesting divergent mechanisms (e.g., receptor binding vs. antioxidant activity). Methyl and Piperidine Substituents: The methyl group at position 3 may enhance lipophilicity, while the piperidinomethyl group (protonated at physiological pH) could improve membrane permeability or CNS targeting, a hypothesis supported by structural analogs .
Solubility and Pharmacokinetics
- The hydrochloride salt of the target compound confers high aqueous solubility, contrasting with aglycones like luteolin, which require glycosidation or formulation for bioavailability . However, glycosides (e.g., homoorientin) balance solubility and metabolic stability better than free aglycones .
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